N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole ring, a pyridazinyl group, and a sulfanyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole derivative, followed by the introduction of the pyridazinyl group through a series of coupling reactions. The final step involves the formation of the sulfanyl acetamide linkage under controlled conditions, often using reagents such as thionyl chloride and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its combination of a benzodioxole ring and a pyridazinyl group, which imparts distinct chemical and biological properties not found in simpler analogs like cetylpyridinium chloride and domiphen bromide .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-18(21-10-13-1-3-16-17(9-13)26-12-25-16)11-27-19-4-2-15(22-23-19)14-5-7-20-8-6-14/h1-9H,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILIQIKWBISAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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